(3R)-3-fluorobutane-1-sulfonamide
Description
(3R)-3-fluorobutane-1-sulfonamide is a fluorinated sulfonamide derivative characterized by a chiral center at the third carbon of the butane chain, where the fluorine substituent resides in the R configuration. This compound is synthesized via the reaction of its precursor, (3R)-3-fluorobutane-1-sulfonyl chloride (CAS#: 2381005-34-9), with ammonia or amines, replacing the chloride group with an amine (-NH₂) . The molecular formula of the sulfonamide is C₄H₉FNO₂S, with a molecular weight of approximately 154.19 g/mol.
Properties
CAS No. |
2742623-72-7 |
|---|---|
Molecular Formula |
C4H10FNO2S |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-fluorobutane-1-sulfonamide typically involves the following steps:
Fluorination: Introduction of the fluorine atom at the third carbon of the butane chain. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the fluorinated butane with a sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison with (3R)-3-fluorobutane-1-sulfonyl chloride
The sulfonyl chloride precursor (C₄H₈ClFO₂S, MW: 174.62 g/mol) shares the same chiral backbone but differs in reactivity and application. Sulfonyl chlorides are highly reactive intermediates used to synthesize sulfonamides, sulfonate esters, or sulfonic acids. In contrast, sulfonamides are more stable and directly applicable in biological studies. The chloride group’s replacement with -NH₂ reduces molecular weight by ~20.43 g/mol and alters solubility, as sulfonamides typically exhibit higher polarity .
Stereoisomeric Comparison: (3S)-3-fluorobutane-1-sulfonamide
The (3S)-enantiomer shares identical physicochemical properties (e.g., MW, solubility) but differs in stereochemical orientation. Such enantiomers may exhibit divergent biological activities. For example, in chiral environments (e.g., enzyme active sites), the R configuration might display higher binding affinity due to spatial compatibility, while the S form could be inactive or antagonistic. No direct comparative studies are available, but such enantiomeric disparities are well-documented in fluorinated pharmaceuticals.
Structural Analogs
- Non-fluorinated butane-1-sulfonamide: The absence of fluorine reduces electronegativity and metabolic stability, making the compound more prone to oxidative degradation.
Table 1: Comparative Analysis of (3R)-3-fluorobutane-1-sulfonamide and Related Compounds
Research Implications and Limitations
While this compound’s precursor is well-characterized commercially , direct studies on the sulfonamide remain sparse. Comparative data on enantiomers or structural analogs are largely inferred from general sulfonamide chemistry. Further research should prioritize synthesizing the sulfonamide and evaluating its biochemical interactions, particularly in chiral drug development.
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